2-Chloro-3-(4-methyl-2-nitroanilino)naphthoquinone
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Overview
Description
2-Chloro-3-(4-methyl-2-nitroanilino)naphthoquinone is a synthetic organic compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(4-methyl-2-nitroanilino)naphthoquinone typically involves the nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with 4-methyl-2-nitroaniline. The reaction is carried out in an organic solvent such as benzene or toluene, under reflux conditions . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The purification process may involve crystallization or distillation techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(4-methyl-2-nitroanilino)naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted naphthoquinone derivatives.
Scientific Research Applications
2-Chloro-3-(4-methyl-2-nitroanilino)naphthoquinone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its antifungal and antibacterial properties.
Medicine: Potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(4-methyl-2-nitroanilino)naphthoquinone involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This leads to cell death, making it effective against cancer cells and microorganisms . The nitro group also plays a role in its biological activity by undergoing reduction to form reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-nitroaniline
- 2-Chloro-4-nitroaniline
- 2-Chloro-3-(3-nitroanilino)-1,4-naphthoquinone
Uniqueness
2-Chloro-3-(4-methyl-2-nitroanilino)naphthoquinone is unique due to the presence of both a chloro and a nitroanilino group, which enhances its reactivity and biological activity.
Properties
Molecular Formula |
C17H11ClN2O4 |
---|---|
Molecular Weight |
342.7 g/mol |
IUPAC Name |
2-chloro-3-(4-methyl-2-nitroanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C17H11ClN2O4/c1-9-6-7-12(13(8-9)20(23)24)19-15-14(18)16(21)10-4-2-3-5-11(10)17(15)22/h2-8,19H,1H3 |
InChI Key |
ZFOMIIVYPDAABO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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